molecular formula C16H24N4O3S B5424972 N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide

Cat. No.: B5424972
M. Wt: 352.5 g/mol
InChI Key: RXVVDIGTTKPITC-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide: is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonylphenyl group, and a methylpiperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Sulfonylphenyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Methylpiperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced using reagents like methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and thus influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

    Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.

Uniqueness

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific fields, making it a compound of significant interest.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-18-10-12-20(13-11-18)24(22,23)15-6-4-14(5-7-15)17-16(21)19-8-2-3-9-19/h4-7H,2-3,8-13H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVDIGTTKPITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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